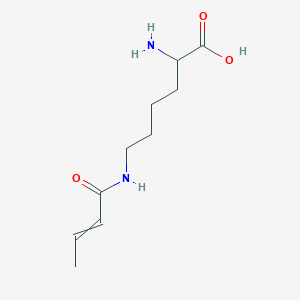
2-Amino-6-(but-2-enoylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(but-2-enoylamino)hexanoic acid is a derivative of the amino acid lysine, where the ε-amino group of lysine is acylated with a but-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(but-2-enoylamino)hexanoic acid typically involves the acylation of L-lysine with but-2-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The purification of the product is typically done using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(but-2-enoylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the but-2-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form N6-(Butanoyl)-L-lysine.
Substitution: The ε-amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Epoxides or diols.
Reduction: N6-(Butanoyl)-L-lysine.
Substitution: Depending on the electrophile used, various substituted lysine derivatives.
Scientific Research Applications
2-Amino-6-(but-2-enoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in post-translational modifications of proteins.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(but-2-enoylamino)hexanoic acid involves its interaction with specific enzymes and proteins. The but-2-enoyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. This can affect various molecular pathways, including those involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
N6-(Butanoyl)-L-lysine: Similar structure but with a saturated butanoyl group instead of the unsaturated but-2-enoyl group.
N6-(Acetyl)-L-lysine: Another acylated lysine derivative with an acetyl group.
Uniqueness: 2-Amino-6-(but-2-enoylamino)hexanoic acid is unique due to the presence of the unsaturated but-2-enoyl group, which imparts different chemical reactivity and biological activity compared to its saturated counterparts. This makes it a valuable compound for studying the effects of unsaturation in acylated lysine derivatives.
Properties
IUPAC Name |
2-amino-6-(but-2-enoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B8262841.png)
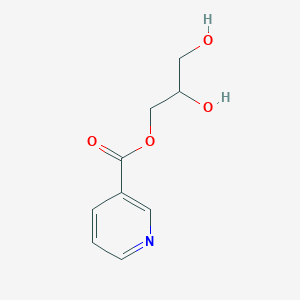
![1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione](/img/structure/B8262845.png)
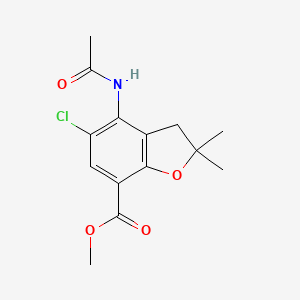

![4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline](/img/structure/B8262875.png)
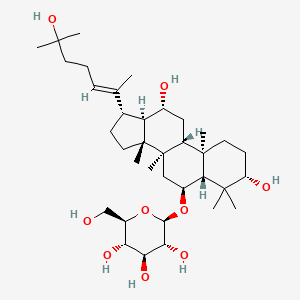
![1-[[Amino(methylsulfanyl)methylidene]amino]ethylidene-dimethylazanium;iodide](/img/structure/B8262892.png)
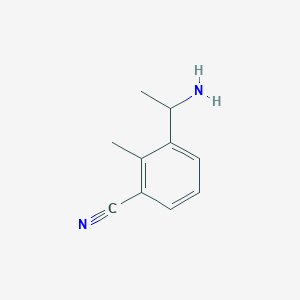
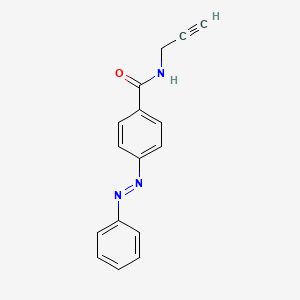
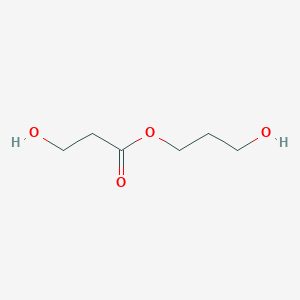
![(4R)-N-(5-amino-1-oxopentyl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide dihydrochloride](/img/structure/B8262923.png)
![tert-butyl 4-benzyloxy-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8262929.png)
![methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate](/img/structure/B8262933.png)
